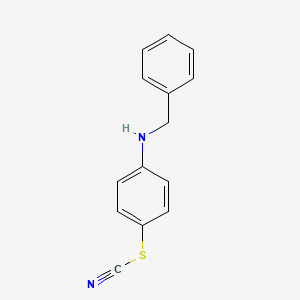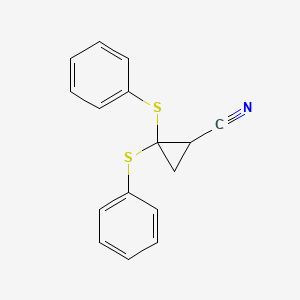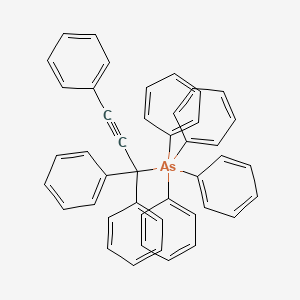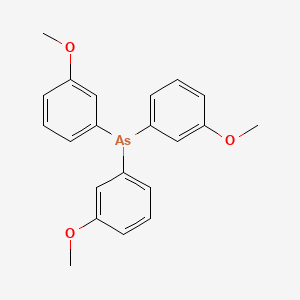
4-(Benzylamino)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)phenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group R-S-C≡N, where the organic group is attached to sulfur. This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a thiocyanate group. The structure of this compound makes it a valuable building block in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)phenyl thiocyanate can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzylamine with 4-bromophenyl thiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the reaction of 4-aminophenyl thiocyanate with benzyl chloride in the presence of a base. This reaction also proceeds under similar conditions, with the base facilitating the nucleophilic attack of the amine on the benzyl chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Reduction: Reduction of the thiocyanate group can yield the corresponding thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, alkoxides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the benzylamino group.
Benzyl thiocyanate: Similar structure but lacks the phenyl ring attached to the thiocyanate group.
4-Aminophenyl thiocyanate: Similar structure but lacks the benzyl group.
Uniqueness
4-(Benzylamino)phenyl thiocyanate is unique due to the presence of both benzylamino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Propriétés
Numéro CAS |
90297-47-5 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
[4-(benzylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C14H12N2S/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10H2 |
Clé InChI |
IAFBQNOFGIJFAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)

![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)




![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)

![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)


